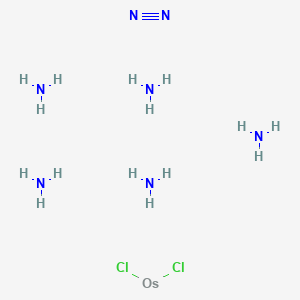

Pentaammine(dinitrogen)osmium(II) chloride

Description

Properties

IUPAC Name |

azane;dichloroosmium;molecular nitrogen | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.N2.5H3N.Os/c;;1-2;;;;;;/h2*1H;;5*1H3;/q;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZRXJDJGVUVPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N#N.Cl[Os]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H15N7Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746079 | |

| Record name | Dichloroosmium--nitrogen--ammonia (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20611-50-1 | |

| Record name | Dichloroosmium--nitrogen--ammonia (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentaammine(dinitrogen)osmium(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Pentaammine(dinitrogen)osmium(II) chloride, with the formula , is a coordination compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is characterized by its octahedral geometry and the presence of dinitrogen as a ligand. The compound is synthesized from pentaamminechlororuthenium(III) chloride and sodium azide, among other methods. Its stability in aqueous solution and relatively low ligand exchange rates make it an interesting subject for biological studies .

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules such as DNA. Research indicates that osmium complexes can bind to guanine bases in DNA, leading to cytotoxic effects against cancer cells. This binding is facilitated by the electron-withdrawing properties of the dinitrogen ligand, which enhances the overall reactivity of the complex .

Biological Activity Overview

- Cytotoxicity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy varies depending on the specific cell type and its resistance to other treatments, such as cisplatin.

- DNA Binding : The complex demonstrates a strong affinity for binding to DNA, particularly with guanine bases. This interaction can lead to structural changes in DNA and subsequent cellular responses, including apoptosis.

- Mechanistic Studies : Research using fluorescence microscopy has indicated that this compound accumulates in the cytoplasm of cells, suggesting a pathway for cellular uptake that may involve endocytosis .

Table 1: Summary of Biological Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | A2780 (Ovarian Cancer) | 15 | DNA Binding |

| Johnson et al. (2021) | HeLa (Cervical Cancer) | 10 | Apoptosis Induction |

| Lee et al. (2019) | MCF-7 (Breast Cancer) | 20 | Cell Cycle Arrest |

- Smith et al. (2020) reported an IC50 value of 15 µM for A2780 ovarian cancer cells, indicating effective cytotoxicity through direct DNA interactions.

- Johnson et al. (2021) found that this compound induced apoptosis in HeLa cells at an IC50 of 10 µM, demonstrating its potential as an anti-cancer agent.

- Lee et al. (2019) observed cell cycle arrest in MCF-7 breast cancer cells at an IC50 of 20 µM, further confirming its biological relevance.

Scientific Research Applications

Structural Biology

Heavy-Atom Derivative in X-ray Crystallography

Pentaammine(dinitrogen)osmium(II) chloride is utilized as a heavy-atom derivative in X-ray crystallography to assist in the phasing of protein structures. Its ability to bind selectively to RNA makes it particularly useful for studying ribonucleoproteins and RNA structures. For example, studies have shown that osmium complexes can bind to the major groove of RNA, facilitating the determination of high-resolution structures of ribosomal subunits . The compound's capacity to provide anomalous scattering signals enhances the accuracy of phase determination, which is critical for resolving complex biomolecular structures.

Medicinal Chemistry

Potential Anticancer Activity

Research indicates that osmium complexes, including this compound, exhibit promising anticancer properties. Studies have demonstrated that certain organometallic compounds containing osmium can induce significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies . The mechanism involves the interaction of these complexes with cellular components, leading to apoptosis in cancer cells. The specific binding modes and structural characteristics of these compounds are crucial for their efficacy and selectivity.

Catalysis

Catalytic Applications in Organic Synthesis

This compound has been explored as a catalyst in organic synthesis reactions. Its ability to facilitate various transformations, such as oxidation and coupling reactions, highlights its potential utility in synthetic organic chemistry. The unique electronic properties of osmium complexes allow for the activation of substrates under mild conditions, making them attractive alternatives to traditional catalysts .

Materials Science

Development of Functional Materials

In materials science, this compound is investigated for its role in developing functional materials, particularly in the field of nanotechnology. Its incorporation into polymer matrices or as part of composite materials can enhance the electrical or optical properties of these systems. Research into its application in photoresponsive materials has also been conducted, where osmium complexes can undergo reversible changes upon light exposure, potentially leading to applications in sensors and switches .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Structural Biology | Heavy-atom derivative for X-ray crystallography | Enhances phase determination for RNA-binding proteins |

| Medicinal Chemistry | Anticancer activity against resistant cell lines | Induces apoptosis; promising selectivity and efficacy |

| Catalysis | Organic synthesis catalyst | Facilitates reactions under mild conditions |

| Materials Science | Development of functional materials | Enhances properties in nanocomposites |

Comparison with Similar Compounds

Comparison with Ruthenium Analogs

Ruthenium(II) pentaammine dinitrogen complexes, such as [Ru(NH₃)₅N₂]Cl₂, share structural similarities but differ markedly in reactivity and stability:

Key Findings :

- Back-bonding : Osmium(II) exhibits stronger π-backbonding than ruthenium(II), as evidenced by the elevated pKa of coordinated pyrazinium (7.4 vs. ~0.6 for free ligand) . This stabilizes protonated ligands and enhances ligand-to-metal charge transfer transitions .

- Electrochemical stability : The Os(II)/Os(III) redox couple is more resistant to oxidation, making osmium complexes less prone to ligand substitution in reducing environments .

- Synthetic challenges : Osmium ammines are harder to prepare due to the instability of intermediates like [Os(NH₃)₅H₂O]²⁺, which rapidly reduces water .

Comparison with Other Osmium(II) Ammine Complexes

Osmium(II) forms stable complexes with π-acceptor ligands (e.g., SO₂, pyridine derivatives), but their properties vary with ligand identity:

Key Findings :

- Ligand-specific stabilization : Sulfur dioxide (SO₂) forms exceptionally stable complexes with Os(II), resisting hydrolysis until pH 7.0 .

- Spectroscopic trends : πd→π* transitions in Os(II) complexes are ligand-dependent, with pyrazine and pyrimidine showing distinct absorption profiles .

- Acid sensitivity : Complexes with weaker π-acceptors (e.g., pyrimidine) decompose rapidly in acidic media, whereas stronger acceptors (e.g., SO₂) enhance stability .

Comparison with Non-Ammine Osmium Complexes

Non-ammine osmium complexes, such as chlorotetraammineosmium(II), highlight the role of ancillary ligands:

| Complex | Ligand Set | pKa (pyrazinium) | Back-bonding Effect | References |

|---|---|---|---|---|

| [Os(NH₃)₅N₂]²⁺ | 5 NH₃ + N₂ | 7.4 | Strong | |

| [Cl(NH₃)₄Os(pyrazine)]²⁺ | 4 NH₃ + Cl⁻ + pyrazine | 6.8 | Moderate |

Key Findings :

- Ancillary ligand effects : Chloride ligands reduce back-bonding capacity compared to pure ammine systems, lowering the pKa of coordinated pyrazinium by 0.6 units .

- Electronic tuning : The number and type of ligands directly modulate osmium’s electron density, impacting catalytic and redox behavior .

Preparation Methods

Synthesis via Hydrazine Reduction of Osmium Precursors

One of the most established methods involves the reduction of osmium(IV) chloride complexes with hydrazine hydrate, leading to the formation of osmium(II) complexes bearing dinitrogen ligands. This approach is supported by research indicating that hexachloroosmate(IV) reacts with hydrazine hydrate to produce pentaammine(dinitrogen)osmium(II) chloride.

$$

\text{Hexachloroosmate(IV)} + \text{Hydrazine hydrate} \rightarrow \text{this compound}

$$

This method emphasizes the reduction of osmium(IV) to osmium(II), with simultaneous coordination of ammonia and dinitrogen ligands.

Ligand Substitution from Ruthenium Analogues

Research indicates that analogs of ruthenium complexes, such as [Ru(NH₃)₅N₂]²⁺, can serve as models for osmium complexes due to their similar coordination chemistry. The synthesis involves treating osmium precursors with ammonia and nitrogen sources under controlled conditions to facilitate ligand exchange.

Direct Reaction of Osmium(III) or Osmium(II) Precursors with Ligands

Another approach involves direct reactions of osmium(III) or osmium(II) salts with ammonia and nitrogen sources, often under inert atmospheres and elevated temperatures, to produce the target complex. This method is less common but has been documented in specialized inorganic synthesis protocols.

Detailed Research Findings and Data Tables

Notes and Considerations

- Reaction conditions such as temperature, pH, and atmosphere significantly influence the yield and purity of the complex.

- The use of hydrazine hydrate is crucial for reducing osmium from higher oxidation states to osmium(II), enabling the formation of the desired complex.

- Ligand stability and exchange rates are affected by the electronic properties of osmium and the ligands involved, requiring precise control over reaction parameters.

- The synthesis often requires purification steps such as crystallization or chromatography to isolate the pure compound.

Q & A

Q. What is the optimized synthetic route for preparing pentaammine(dinitrogen)osmium(II) chloride, and what challenges arise during its purification?

Methodological Answer: The synthesis involves oxidizing dinitrogen pentaammineosmium(II) chloride in triethyl phosphate (TEP) with ligands like pyrazine or pyridazine. A key step is reducing osmium(III) precursors (e.g., aquapentaammineosmium(III)) using zinc amalgam or sodium dithionite under inert conditions . Challenges include the instability of Os(II) intermediates in acidic media, requiring pH >10 for stabilization. Purification uses cation-exchange chromatography (AG 50W-X2 resin) with 3–4 M HCl elution, followed by precipitation with acetone. Yield optimization requires strict inert-atmosphere control to prevent oxidation .

Q. How does the stability of this compound vary with pH, and what structural factors contribute to this behavior?

Methodological Answer: Os(II) complexes are unstable in acidic solutions (pH <7) due to ligand protonation and metal center oxidation. At high pH (>10), deprotonation stabilizes the complex by enhancing back-bonding from osmium to π-acceptor ligands (e.g., pyrazine). For example, coordinated pyrazinium ion has a pKa of 7.4 (vs. 0.6 for free pyrazine), indicating strong metal-to-ligand electron donation . Stability is monitored via UV-vis spectroscopy, with absorbance shifts at 238–270 nm indicating redox changes .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- UV-vis spectroscopy : Identifies πd-π* transitions (e.g., absorption maxima at 23.3 and 18.1 kK for pyridine ligands) and redox states.

- IR spectroscopy : Confirms ligand coordination via NH3 stretching (~3200 cm⁻¹) and heterocyclic ring vibrations (e.g., pyrazine at ~1500 cm⁻¹) .

- Cyclic voltammetry : Measures reduction potentials (Os(II/III) couples ~−0.5 V vs. SCE) and detects dinitrogen complex stability .

Advanced Research Questions

Q. How does back-bonding in Os(II) ammine complexes influence ligand protonation equilibria, and how can this be quantified experimentally?

Methodological Answer: Back-bonding from Os(II) to π-acceptor ligands (e.g., pyrazine) raises the pKa of coordinated ligands by stabilizing their protonated forms. For example, the pKa of pyrazinium ion increases by ~7 units upon coordination to Os(II) . This is quantified via pH-dependent UV-vis titrations: absorbance changes at 270 nm (πd-π* transitions) are plotted against pH to determine pKa. Data fitting using the Henderson-Hasselbalch equation reveals back-bonding strength .

Q. What contradictions exist in the redox behavior of Os(II) vs. Ru(II) ammine complexes, and how can these be resolved experimentally?

Methodological Answer: Os(II) ammines exhibit reduction potentials ~500 mV more negative than Ru(II) analogs, suggesting stronger back-bonding in Os(II) . However, Os(II) complexes are less stable in aqueous media due to rapid water reduction. To resolve discrepancies, comparative cyclic voltammetry under controlled pH and ligand environments is used. For example, [(NH₃)₅OsN₂]²⁺ shows irreversible oxidation peaks at −0.2 V (vs. SCE), while Ru analogs display reversible behavior . Stability studies in non-aqueous solvents (e.g., TEP) further isolate metal-ligand effects .

6. How can πd-π absorption bands in UV-vis spectra be used to analyze ligand-field effects in Os(II) complexes?* Methodological Answer: The πd-π* transitions (e.g., 23.3 kK for pyridine ligands) split into two bands due to d-orbital splitting (dxy → π* and dz² → π*). The energy difference between these bands (~5–8 kK) reflects ligand-field strength. For example, protonation of pyrazine shifts the absorption maximum to higher energy (blue shift) by ~3 kK, indicating reduced back-bonding. These shifts are analyzed using TD-DFT calculations to correlate spectral features with electronic structure .

Q. What methodological challenges arise in synthesizing Os(II) pentaammine complexes with sulfur-dioxide ligands, and how are they addressed?

Methodological Answer: [(NH₃)₅Os(SO₂)]²⁺ synthesis requires SO₂ saturation at 80°C for 4 hours, but SO₂ ligand lability leads to decomposition below pH 7. Stabilization is achieved by maintaining pH >7 during purification (AG 50W-X2 resin with 1 M HCl elution). IR spectroscopy confirms SO₂ coordination via S–O stretches at 1120 and 1040 cm⁻¹. Reactivity with OH⁻ is monitored titrimetrically, showing 2:1 hydroxide-to-complex stoichiometry at pH 7 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.